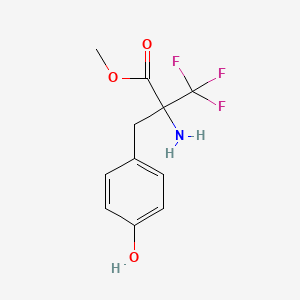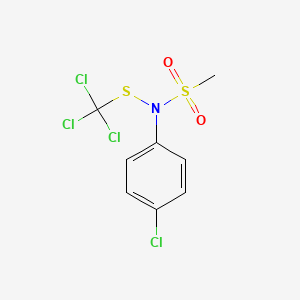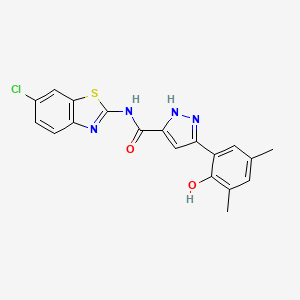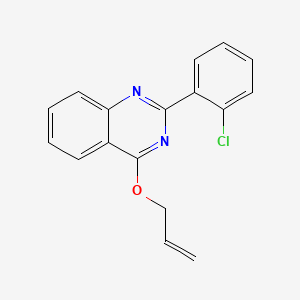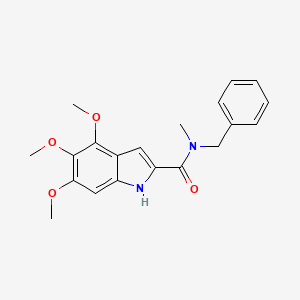![molecular formula C6H11ClO2S B14157205 Ethyl [(2-chloroethyl)sulfanyl]acetate CAS No. 4332-56-3](/img/structure/B14157205.png)
Ethyl [(2-chloroethyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(2-chloroethyl)sulfanyl]acetate is an organic compound with the molecular formula C6H11ClO2S. This compound is characterized by the presence of a chloroethyl group and a sulfanyl group attached to an acetate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl [(2-chloroethyl)sulfanyl]acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(2-chloroethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl [(2-ethyl)sulfanyl]acetate.
Substitution: Various substituted ethyl sulfanyl acetates.
Aplicaciones Científicas De Investigación
Ethyl [(2-chloroethyl)sulfanyl]acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic agents may utilize this compound as a building block.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl [(2-chloroethyl)sulfanyl]acetate involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. This can result in the modification of proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl [(2-bromoethyl)sulfanyl]acetate
- Ethyl [(2-iodoethyl)sulfanyl]acetate
- Ethyl [(2-methylethyl)sulfanyl]acetate
Uniqueness
Ethyl [(2-chloroethyl)sulfanyl]acetate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo and iodo analogs, the chloro compound is less reactive but more stable, making it suitable for certain applications where controlled reactivity is desired.
Propiedades
Número CAS |
4332-56-3 |
|---|---|
Fórmula molecular |
C6H11ClO2S |
Peso molecular |
182.67 g/mol |
Nombre IUPAC |
ethyl 2-(2-chloroethylsulfanyl)acetate |
InChI |
InChI=1S/C6H11ClO2S/c1-2-9-6(8)5-10-4-3-7/h2-5H2,1H3 |
Clave InChI |
BVJWZFFOCWNENA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


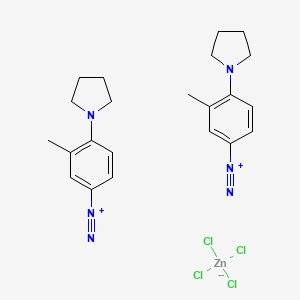
![14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14157135.png)
![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
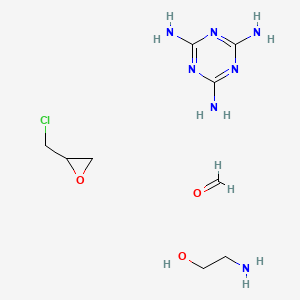
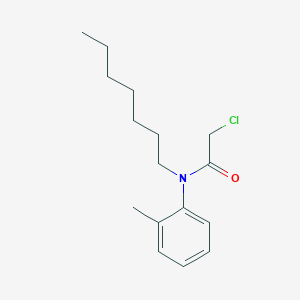
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)

